molecular formula C26H32N4O2S2 B12139471 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139471
M. Wt: 496.7 g/mol
InChI Key: CPYSTYJMMMCSAZ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and substituted with a 3,5-dimethylpiperidinyl group. This compound’s unique architecture combines multiple pharmacophoric elements:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold, known for its bioactivity in medicinal chemistry.
  • A 3,5-dimethylpiperidinyl substituent at position 2, which may enhance lipophilicity and modulate pharmacokinetics.
  • A 7-methyl group on the pyrido-pyrimidinone core, influencing steric and electronic properties.

The structural complexity of this compound necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP-III for visualization, as highlighted in structural studies of analogous molecules .

Properties

Molecular Formula

C26H32N4O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H32N4O2S2/c1-16-9-10-22-27-23(28-13-17(2)11-18(3)14-28)20(24(31)29(22)15-16)12-21-25(32)30(26(33)34-21)19-7-5-4-6-8-19/h9-10,12,15,17-19H,4-8,11,13-14H2,1-3H3/b21-12-

InChI Key

CPYSTYJMMMCSAZ-MTJSOVHGSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a cyclohexyl ketone with a thioamide under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one core synthesis: This core structure is synthesized through a multi-step process involving the condensation of appropriate precursors, such as pyrimidine derivatives, under controlled conditions.

    Final coupling: The thiazolidinone intermediate is then coupled with the pyrido[1,2-a]pyrimidin-4-one core using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thioxo group to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it could form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which has been extensively explored for diverse biological activities. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

lists multiple derivatives of this core with substitutions at positions 2 and 7 (Table 1). Key differences include:

Compound Name (Representative Examples) Core Structure Position 2 Substituent Position 7 Substituent Notable Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,5-Dimethylpiperidinyl Methyl Thiazolidinone moiety at position 3; Z-configuration
7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Methoxyphenyl 1,4-Diazepane Lacks thiazolidinone; polar diazepane group may improve solubility
2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl 4-Methylpiperazinyl Methoxy groups enhance electron density; piperazinyl group increases basicity

Key Observations :

  • The target compound’s thiazolidinone moiety distinguishes it from most analogues in , which typically feature aromatic or aliphatic amines at position 5.
Thiazolidinone-Containing Analogues

Compounds with thiazolidinone or related heterocycles (e.g., thiazolo[4,5-d]pyrimidines) exhibit distinct reactivity and bioactivity:

  • 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (): Features a fused thiazolo-pyrimidine system and a coumarin group, enabling π-π stacking interactions absent in the target compound .
  • 3-(4-Methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one (): Simpler thiazolidinone structure with a coumarin-linked amine; lacks the pyrido-pyrimidinone core .

Key Differences :

  • The target compound’s pyrido-pyrimidinone core provides rigidity and planar aromaticity, contrasting with the flexible thiazolo-pyrimidines in .
  • The Z-configuration of the thiazolidinone methylidene group may confer stereoselective binding compared to non-chiral analogues.
Chromeno-Pyrimidine Derivatives

describes 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, which shares a pyrimidine core but fused with a chromene ring instead of pyrido.

  • Bioavailability: Computational studies suggest the chromeno-pyrimidine derivative has favorable drug-like properties, but the target compound’s dimethylpiperidinyl group may enhance blood-brain barrier penetration due to increased lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.